Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Description
Core Structural Features
The fundamental architecture of methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is built upon the indene scaffold, which consists of a benzene ring fused to a cyclopentene ring. This bicyclic system provides the structural foundation that defines the compound's chemical behavior and physical properties. The indene framework represents a significant structural motif found in numerous natural products and synthetic compounds, where the aromatic benzene portion contributes to molecular stability while the saturated cyclopentene ring allows for increased conformational flexibility.
The fluorine substitution at the 6-position introduces significant electronic effects due to the high electronegativity of fluorine, which influences the electron density distribution throughout the aromatic system. This fluorination pattern is particularly important as it affects both the chemical reactivity and the potential biological activity of the molecule. The ketone functionality at the 3-position creates a carbonyl group that serves as both an electron-withdrawing group and a potential site for chemical transformations, while simultaneously contributing to the overall polarity of the molecule.
The methyl ester group at the 5-position provides additional functional versatility, as ester groups are known to participate in various chemical reactions including hydrolysis, transesterification, and reduction processes. This carboxylate functionality also contributes to the overall molecular polarity and influences the compound's solubility characteristics and potential intermolecular interactions. The strategic positioning of these functional groups around the indene core creates a molecule with multiple reactive sites and diverse chemical properties.
The dihydro designation in the compound name indicates that the cyclopentene ring contains two additional hydrogen atoms compared to a fully unsaturated indene system, resulting in a partially saturated bicyclic structure. This partial saturation affects the overall geometry of the molecule and influences its conformational preferences, as the saturated portion of the ring system introduces additional flexibility compared to fully aromatic systems.
Molecular Formula and Weight (C₁₁H₉FO₃, 208.18 g/mol)
The molecular formula C₁₁H₉FO₃ precisely defines the elemental composition of this compound, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one fluorine atom, and three oxygen atoms. This specific atomic composition results in a molecular weight of 208.18 grams per mole, which places the compound in the category of small to medium-sized organic molecules suitable for various pharmaceutical and chemical applications.
The carbon framework consists of the aromatic carbons in the benzene ring, the aliphatic carbons in the cyclopentene portion, and the carbonyl and ester carbons that comprise the functional groups. The distribution of these carbon atoms creates a molecule with both aromatic and aliphatic character, contributing to its unique chemical properties. The relatively high carbon content compared to heteroatoms suggests that the molecule maintains significant hydrophobic character despite the presence of polar functional groups.
The hydrogen content of nine atoms reflects the degree of unsaturation in the molecule, with the benzene ring contributing to the reduced hydrogen count through its aromatic character. The specific hydrogen distribution includes aromatic hydrogens on the benzene ring, methylene hydrogens on the saturated portion of the indene system, and the methyl hydrogens of the ester group. This hydrogen pattern is consistent with the partially saturated nature of the indene core and the presence of the various functional groups.
The single fluorine atom represents a significant structural feature, as fluorine substitution often dramatically alters the properties of organic molecules. The presence of fluorine increases the molecular weight compared to the non-fluorinated analog and introduces unique electronic effects that influence the molecule's reactivity and stability. The three oxygen atoms are distributed among the ketone group (one oxygen) and the ester functionality (two oxygens), contributing significantly to the molecule's polarity and potential for hydrogen bonding interactions.
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry name for this compound is methyl 6-fluoro-3-oxo-1,2-dihydroindene-5-carboxylate, which systematically describes the structural features and substitution patterns. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules, beginning with the base indene structure and systematically indicating the positions and nature of all substituents.
The Chemical Abstracts Service registry number 1273651-10-7 provides a unique identifier for this specific compound, enabling precise identification across scientific literature and chemical databases. This registry number is essential for avoiding confusion with structural isomers or closely related compounds that might have similar names but different molecular structures.
Alternative nomenclature for this compound includes 1H-Indene-5-carboxylic acid, 6-fluoro-2,3-dihydro-3-oxo-, methyl ester, which represents the compound as a derivative of indene carboxylic acid. This alternative naming approach emphasizes the carboxylic acid derivative nature of the molecule and provides insight into potential synthetic approaches that might involve carboxylic acid intermediates.
Additional synonyms documented in chemical databases include various permutations of the systematic name that reflect different approaches to describing the molecular structure. These alternative names often arise from different conventions used by various chemical suppliers or research groups, and understanding these variations is important for comprehensive literature searches and chemical procurement activities.
The standardized nomenclature system ensures that the compound can be unambiguously identified regardless of the specific naming convention employed, which is particularly important given the complexity of the molecule and the potential for multiple valid naming approaches. The systematic approach to naming also provides immediate insight into the key structural features and substitution patterns that define the molecule's chemical identity.
Two-Dimensional and Three-Dimensional Structural Representations (Simplified Molecular Input Line Entry System, International Chemical Identifier, PubChem Data)
The Simplified Molecular Input Line Entry System representation for this compound is COC(=O)C1=C(C=C2CCC(=O)C2=C1)F, which provides a linear text-based encoding of the molecular structure. This notation system allows for efficient storage and communication of structural information in databases and computational systems, with each character representing specific atoms and bonds according to established conventions.
The International Chemical Identifier string InChI=1S/C11H9FO3/c1-15-11(14)8-5-7-6(4-9(8)12)2-3-10(7)13/h4-5H,2-3H2,1H3 provides a standardized method for representing the compound's structure that is independent of the drawing orientation or atom numbering scheme. This identifier system is particularly valuable for computational chemistry applications and database searches, as it generates identical strings for identical molecular structures regardless of how they are initially represented.
The International Chemical Identifier Key MZSGXTIKKUDEKC-UHFFFAOYSA-N serves as a compressed version of the full International Chemical Identifier, providing a shorter but equally unique identifier for the compound. This key format is particularly useful for database indexing and cross-referencing applications where the full International Chemical Identifier string might be unwieldy to use directly.
Properties
IUPAC Name |
methyl 6-fluoro-3-oxo-1,2-dihydroindene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-15-11(14)8-5-7-6(4-9(8)12)2-3-10(7)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSGXTIKKUDEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCC(=O)C2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorine atom and a carboxylate group in its structure suggests it could participate in hydrogen bonding and electrostatic interactions with its targets.
Biochemical Analysis
Biochemical Properties
Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as esterases and oxidoreductases, facilitating hydrolysis and redox reactions. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, leading to conformational changes that enhance or inhibit enzyme activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access. Conversely, it can activate esterases by inducing conformational changes that enhance substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but may degrade under prolonged exposure to light and heat. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate enzyme activity and cellular processes. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and esterases. These interactions can lead to the formation of metabolites that may further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as concentration gradients and binding affinities .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enables the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Biological Activity
Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C10H7F O3
- Molecular Weight: 194.16 g/mol
- CAS Number: 869722-94-1
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential interactions with enzymes like fatty-acid synthase (FASN) and others involved in lipid metabolism.
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating that this compound may possess antimicrobial activity.
In Vitro Studies
Several studies have investigated the biological activities of related compounds:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated antioxidant and antimicrobial activity in structurally similar compounds. |
| Chen et al. (2014) | Explored the inhibition of mitochondrial fatty acid synthesis pathways by related compounds, suggesting potential therapeutic applications in metabolic disorders. |
Case Studies
-
Case Study on Antimicrobial Activity :
- A derivative of methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene was tested against several bacterial strains and showed significant inhibition of growth, indicating its potential as an antimicrobial agent.
-
Case Study on Enzyme Inhibition :
- Research indicated that compounds with similar indene structures effectively inhibited FASN in cancer cell lines, leading to reduced cell proliferation. This suggests that this compound could have applications in cancer therapy.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : Due to its potential as a FASN inhibitor.
- Antimicrobial Treatments : As a candidate for developing new antibiotics.
- Antioxidant Supplementation : For reducing oxidative stress-related diseases.
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is primarily utilized as a building block in the synthesis of bioactive compounds. Its applications in drug discovery include:
- Kinase Inhibitors : This compound has shown potential as an intermediate in synthesizing kinase inhibitors, which are crucial in cancer therapy. Kinases play a significant role in cell signaling, and their inhibition can help control tumor growth .
- Antimicrobial Agents : Research indicates that derivatives of this compound can exhibit antimicrobial properties. The incorporation of the fluoro group enhances the biological activity of the synthesized compounds, making them effective against various bacterial strains .
- Anti-inflammatory Drugs : The compound's structure allows for modifications that can lead to anti-inflammatory agents. The indene core is known for its ability to interact with biological targets involved in inflammatory processes .
Synthetic Applications
In organic synthesis, this compound serves as a versatile intermediate:
- Synthesis of Indene Derivatives : It can be used to produce a variety of indene derivatives, which are important in the development of new materials and pharmaceuticals .
- Functionalization Reactions : The compound can undergo various functionalization reactions, allowing chemists to introduce different functional groups that can enhance its reactivity and applicability in further synthetic pathways .
Case Study 1: Development of Anticancer Agents
A recent study focused on the synthesis of novel kinase inhibitors derived from this compound. The researchers modified the compound to improve its selectivity and potency against specific cancer cell lines. The results indicated promising activity, leading to further development into clinical candidates.
Case Study 2: Antimicrobial Activity Assessment
Another research project investigated the antimicrobial properties of synthesized derivatives from this compound. Various analogs were tested against common pathogens, revealing that certain modifications significantly enhanced their efficacy compared to existing antibiotics.
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
The compound’s electronic and photovoltaic properties are heavily influenced by substituents on the indene core. Below is a comparative analysis with key analogs:
Key Findings :
- Fluorine Substitution: The 6-fluoro group in the target compound enhances electron-withdrawing capacity and red-shifts absorption spectra compared to non-fluorinated analogs, improving light-harvesting in OSCs .
- Ester vs. Cyano Groups: Replacing the ester (COOCH₃) with dicyanomethylene (YA1) increases charge mobility but reduces solubility, necessitating solvent optimization .
Preparation Methods
Fluorination of Methyl 6-substituted-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
The most direct and reported method to prepare methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate involves electrophilic fluorination of the corresponding methyl 6-substituted indanone carboxylate precursor. This is typically achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions.
- Starting Material: Methyl 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate or similar 6-substituted derivatives.
- Fluorinating Agent: N-fluorobenzenesulfonimide (Me-NFSI), used in slight excess (1.2 equivalents).
- Catalyst: Titanium isopropoxide (Ti(OiPr)4) at 10 mol% loading is often added to promote the reaction.
- Solvent: Dichloromethane (CH2Cl2) or methanol (MeOH) under nitrogen atmosphere.
- Reaction Conditions: Stirring at room temperature for 2 to 4 hours.
- Workup: Quenching with saturated sodium bicarbonate solution, extraction with dichloromethane, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
- Purification: Silica gel column chromatography using n-hexane/ethyl acetate mixtures (typically 8:2 ratio).
Two main variations of the method have been reported:
| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | CH2Cl2 | Ti(OiPr)4 (10%) | 2 hours | ~90 | Requires nitrogen atmosphere |
| B | MeOH | None | 4 hours | ~90 | Simpler, no catalyst needed |
This fluorination introduces the fluorine atom selectively at the 6-position of the indanone ring, yielding this compound as a white solid with high purity confirmed by NMR spectroscopy.
Synthesis Route from Diazo Intermediates
An alternative synthetic approach involves the preparation of diazo precursors followed by oxidation and rearrangement steps to obtain the fluorinated indanone carboxylate.
- Starting from: Methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate.
- Key Steps:
- Formation of 2-diazo-6-fluoro-2,3-dihydro-1H-inden-1-one intermediate.
- Oxidation using Oxone in methanol/water mixture at room temperature.
- Recrystallization from ethanol to isolate the target compound.
- Yield: Approximately 49% over two steps.
- Purification: Filtration and recrystallization to obtain white powder with melting point ~165 °C.
This method is more complex but provides an alternative route to the target compound, especially when diazo chemistry is involved in the synthetic strategy.
Summary Table of Preparation Methods
| Step | Method A (Fluorination in CH2Cl2) | Method B (Fluorination in MeOH) | Diazo Intermediate Route |
|---|---|---|---|
| Starting Material | Methyl 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Same as Method A | Methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate |
| Fluorinating Agent | NFSI (1.2 equiv.) + Ti(OiPr)4 (10 mol%) | NFSI (1.2 equiv.) only | Not applicable |
| Solvent | CH2Cl2 | MeOH | Methanol/Water (for oxidation) |
| Reaction Time | 2 hours | 4 hours | Overnight stirring + oxidation steps |
| Temperature | Room temperature | Room temperature | Room temperature |
| Yield | ~90% | ~90% | 49% (over two steps) |
| Purification | Silica gel chromatography (n-hexane/ethyl acetate 8:2) | Same as Method A | Recrystallization from ethanol |
Research Findings and Notes
- The use of Ti(OiPr)4 as a catalyst improves the fluorination efficiency and selectivity.
- Both dichloromethane and methanol solvents are suitable, with methanol offering a catalyst-free alternative but longer reaction times.
- The diazo intermediate route is less common but valuable for synthetic flexibility.
- Purity and structural confirmation are routinely verified by ^1H-NMR, ^19F-NMR, and melting point analysis.
- The compound's stability and solubility profiles are well-documented, facilitating its use in downstream applications.
Q & A
Q. Basic
- 1H/13C NMR : Key signals include the ester methyl group (δ ~3.8 ppm, singlet) and fluorine-induced splitting patterns in aromatic protons (δ 6.0–8.0 ppm). The 3-oxo group deshields adjacent protons, appearing as doublets or triplets (e.g., δ 3.0–3.7 ppm for CH2 near the ketone) .
- IR Spectroscopy : Strong absorptions for the ester carbonyl (~1720–1750 cm⁻¹) and ketone (~1680–1700 cm⁻¹) confirm functional groups .
Q. Advanced
- X-ray Crystallography : Programs like SHELXL (via SHELX suite) resolve molecular geometry and hydrogen-bonding networks. For example, the dihydroindene ring puckering can be analyzed using Cremer-Pople coordinates to quantify non-planarity .
- HRMS : Validates molecular formula (e.g., [M+Na]+ peaks) and detects isotopic patterns for fluorine (e.g., 19F splitting) .
How does the fluorine substituent influence the compound’s reactivity and intermolecular interactions?
Basic
The electron-withdrawing fluorine at position 6 enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). It also increases thermal stability and resistance to oxidation compared to non-fluorinated analogs .
Advanced
Fluorine participates in weak hydrogen bonds (C–F···H–X), influencing crystal packing and solubility. Graph-set analysis (e.g., Etter’s rules) reveals recurring motifs like R₂²(8) rings in crystallographic data, critical for predicting polymorph stability . Computational studies (e.g., AIM analysis) quantify these interactions, showing fluorine’s role in stabilizing π-stacking or van der Waals contacts .
What are common impurities or byproducts observed during synthesis, and how are they resolved?
Q. Basic
- Regioisomers : Inseparable mixtures (e.g., due to competing cyclization pathways) are minimized using directing groups (e.g., methoxy) or high-dilution conditions .
- Hydrolysis Products : The ester group may hydrolyze to carboxylic acids under acidic conditions. Anhydrous solvents and controlled pH prevent this .
Q. Advanced
- Diastereomers : Chiral HPLC or crystallization (e.g., using enantiopure auxiliaries) resolves stereochemical impurities. For example, tert-butyl esters (e.g., compound 3e in ) enhance crystallinity for selective purification .
- Azide Byproducts : Azide intermediates (common in click chemistry) require careful quenching (e.g., with PPh3) to avoid explosive residues .
How is computational modeling applied to predict the compound’s reactivity or biological activity?
Q. Advanced
- Docking Studies : The keto group and fluorinated aromatic ring are modeled as hydrogen-bond acceptors in enzyme active sites (e.g., kinases or cytochrome P450). Tools like AutoDock Vina score binding affinities .
- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation behavior or membrane permeability .
- QM/MM Calculations : Probe reaction mechanisms (e.g., ketone reduction pathways) by analyzing transition states and charge distributions .
What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?
Q. Advanced
- LC-MS/MS : Fluorine’s mass shift (Δm/z = 19) distinguishes the compound from endogenous metabolites. However, matrix effects (e.g., ion suppression in plasma) require isotope-labeled internal standards (e.g., ¹³C-methyl esters) .
- LOQ Optimization : Limits of quantification <1 nM are achievable using high-resolution Orbitrap or TOF detectors, but sample preparation (e.g., SPE cartridges) must minimize interference from indene-derived degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
